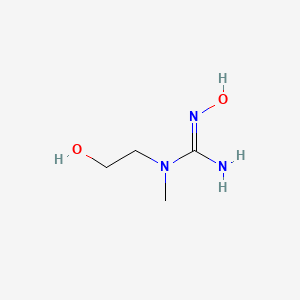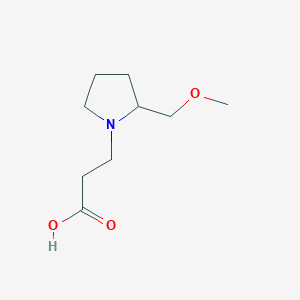
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its versatility in various chemical reactions and applications .
Vorbereitungsmethoden
The synthesis of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of pyrrolidine with methoxymethyl chloride in the presence of a base to form the methoxymethylpyrrolidine intermediate. This intermediate is then reacted with a propanoic acid derivative to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Chemischer Reaktionen
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring allows the compound to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting physiological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(2-(Methoxymethyl)pyrrolidin-1-yl)propanoic acid can be compared with other pyrrolidine derivatives, such as:
3-(Pyrrolidin-1-yl)propanoic acid: This compound lacks the methoxymethyl group, which can affect its reactivity and binding properties.
3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid: The presence of fluorine atoms can enhance the compound’s stability and bioactivity.
Propanoic acid, 3-[3-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]propoxy]-, methyl ester: This ester derivative has different solubility and reactivity characteristics compared to the parent compound.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H17NO3 |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
3-[2-(methoxymethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-13-7-8-3-2-5-10(8)6-4-9(11)12/h8H,2-7H2,1H3,(H,11,12) |
InChI-Schlüssel |
XSIZMMORODWMCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1CCCN1CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


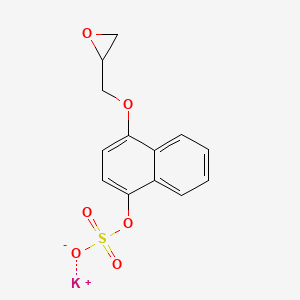

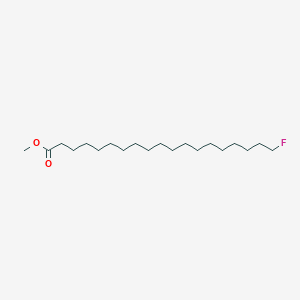
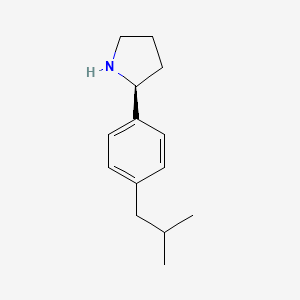
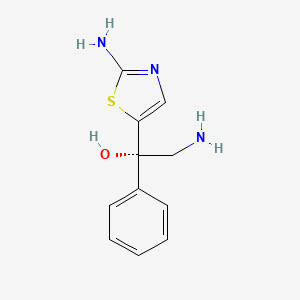
![3-[1-(Trifluoromethyl)cyclopropyl]-1h-pyrazol-5-amine](/img/structure/B13336927.png)
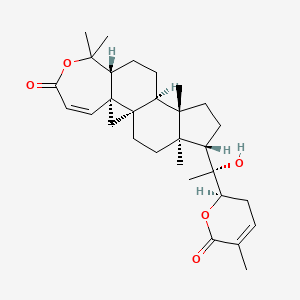
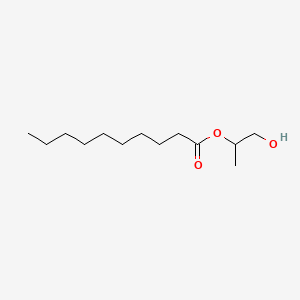
![5-Methylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13336949.png)
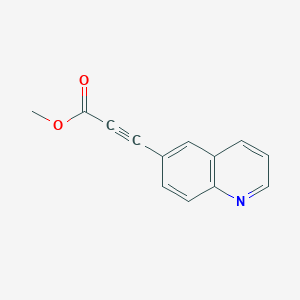

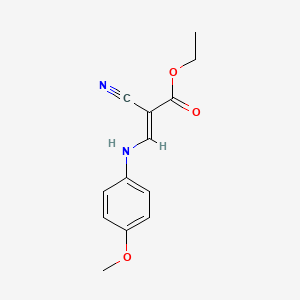
![(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B13336973.png)
